molecular formula C22H22BrClN4O3 B2422870 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione CAS No. 892287-17-1

6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2422870
CAS No.: 892287-17-1
M. Wt: 505.8
InChI Key: XBMVIRMWFDDBTL-UHFFFAOYSA-N
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Description

6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family. This compound is characterized by the presence of a quinazoline core, substituted with a bromine atom at the 6th position and a 4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl group at the 3rd position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Substitution with Piperazine Derivative: The 4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl group can be introduced through nucleophilic substitution reactions, where the piperazine derivative reacts with an appropriate electrophile, such as a halogenated quinazoline intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially leading to the reduction of the carbonyl group to an alcohol.

    Substitution: The bromine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles for Substitution: Amines, thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce alcohol derivatives.

Scientific Research Applications

6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Pharmacology: Research focuses on understanding its pharmacokinetics and pharmacodynamics, including its interaction with biological targets.

    Biochemistry: The compound is used to study enzyme inhibition and receptor binding, providing insights into its mechanism of action.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione
  • 6-fluoro-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the bromine atom at the 6th position and the specific substitution pattern of the piperazine derivative make 6-bromo-3-(4-(4-(4-chlorophenyl)piperazin-1-yl)-4-oxobutyl)quinazoline-2,4(1H,3H)-dione unique. This uniqueness can influence its biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

6-bromo-3-[4-[4-(4-chlorophenyl)piperazin-1-yl]-4-oxobutyl]-1H-quinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22BrClN4O3/c23-15-3-8-19-18(14-15)21(30)28(22(31)25-19)9-1-2-20(29)27-12-10-26(11-13-27)17-6-4-16(24)5-7-17/h3-8,14H,1-2,9-13H2,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBMVIRMWFDDBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)CCCN3C(=O)C4=C(C=CC(=C4)Br)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22BrClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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